molecular formula C12H16N2O2 B11794686 Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate

Cat. No.: B11794686
M. Wt: 220.27 g/mol
InChI Key: CCSASVYCGJFHPA-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyrrolidine ring attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate typically involves the esterification of 4-methyl-6-(pyrrolidin-1-yl)nicotinic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The pyrrolidine ring and nicotinate structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(pyrrolidin-1-yl)nicotinate
  • Methyl 4-methyl-6-(pyrrolidin-1-yl)pyridine-3-carboxylate
  • Methyl 4-methyl-6-(pyrrolidin-1-yl)isonicotinate

Uniqueness

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate is unique due to the specific positioning of the methyl and pyrrolidine groups on the nicotinate structure. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound derived from nicotinic acid, characterized by the presence of a pyrrolidine ring. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological and medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_2O_2, with a molecular weight of approximately 220.27 g/mol. The compound features a pyrrolidine moiety attached to a nicotinic acid backbone, which enhances its ability to interact with various biological targets.

The biological activity of this compound primarily involves enzyme inhibition and receptor binding. The presence of the pyrrolidine ring is believed to facilitate interactions with specific enzymes and receptors, potentially modulating their activity. Studies have indicated that this compound may influence neurotransmitter release and signal transduction pathways through its binding to nicotinic acetylcholine receptors .

Enzyme Inhibition

Research has shown that this compound exhibits notable enzyme inhibition properties. It has been evaluated for its inhibitory effects on various enzymes, including those involved in metabolic pathways. For instance, studies suggest that it may inhibit collagen prolyl-4-hydroxylase (CP4H), which is crucial in fibrosis development .

Receptor Binding Studies

Binding affinity studies have demonstrated that this compound interacts effectively with nicotinic receptors. These interactions are vital for understanding its potential therapeutic effects, particularly in neurological disorders where modulation of acetylcholine signaling is beneficial .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anti-fibrotic Activity : A study focused on the compound's ability to inhibit collagen synthesis in hepatic stellate cells, suggesting its potential as an anti-fibrotic agent. The results indicated a significant reduction in collagen type I alpha 1 (COL1A1) protein expression when treated with this compound, highlighting its therapeutic potential in liver fibrosis .
  • Anticancer Properties : In vitro studies have also explored the anticancer potential of related pyrrolidine-containing compounds, revealing their efficacy against various cancer cell lines. While specific data on this compound is limited, structural analogs have shown promising results in reducing cell proliferation and promoting apoptosis in cancer cells .
  • Neuroprotective Effects : Given its interaction with nicotinic receptors, there is growing interest in evaluating this compound for neuroprotective applications. Preliminary findings suggest that compounds with similar structures may enhance cognitive function by modulating cholinergic signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
This compoundStructureEnzyme inhibition, receptor binding
Methyl 6-(pyrrolidin-3-YL)nicotinateStructureAntimicrobial, anticancer properties
Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate-Anti-fibrotic activity

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 4-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-9-7-11(14-5-3-4-6-14)13-8-10(9)12(15)16-2/h7-8H,3-6H2,1-2H3

InChI Key

CCSASVYCGJFHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCCC2

Origin of Product

United States

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